molecular formula C10H17N3O B11109420 N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B11109420
M. Wt: 195.26 g/mol
InChI Key: NODBDTVPYMHKOZ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a sec-butyl group, two methyl groups, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with sec-butylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Unique due to the presence of the sec-butyl group and its specific substitution pattern on the pyrazole ring.

    N-(tert-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    N-(isobutyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Contains an isobutyl group, leading to different steric and electronic properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The sec-butyl group provides a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-butan-2-yl-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C10H17N3O/c1-5-7(2)11-10(14)9-6-8(3)13(4)12-9/h6-7H,5H2,1-4H3,(H,11,14)

InChI Key

NODBDTVPYMHKOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=NN(C(=C1)C)C

Origin of Product

United States

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